N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is an organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a cyanophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
- Cyanoacetohydrazides
Uniqueness
N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and cyanophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13N5O |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H13N5O/c1-12-16(20-21-22(12)15-8-3-2-4-9-15)17(23)19-14-7-5-6-13(10-14)11-18/h2-10H,1H3,(H,19,23) |
InChI Key |
KXHPDGYHDVNJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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